molecular formula C16H15ClFN3OS B3008151 5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1099896-04-4

5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide

Cat. No.: B3008151
CAS No.: 1099896-04-4
M. Wt: 351.82
InChI Key: DQIPNOCPAJIGLQ-UHFFFAOYSA-N
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Description

5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide (CAS 1099896-04-4) is a chemical compound with a molecular formula of C16H15ClFN3OS and a molecular weight of 351.83 g/mol . This pyrimidine-4-carboxamide derivative is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Structurally, this compound belongs to a class of molecules that have been investigated for their interaction with voltage-gated sodium channels (Na v ) . Research on analogous pyrimidine-4-carboxamide structures has shown potential as potent, broad-spectrum, state-dependent sodium channel blockers . Such compounds are of significant interest in early-stage pharmacological research for managing neuronal hyperexcitability, with studies suggesting possible applications in models of neuropathic, inflammatory, and postsurgical pain . The presence of the methylsulfanyl and cyclopropyl groups, along with the fluorophenyl moiety, contributes to the compound's specific physicochemical properties, including a topological polar surface area of 71.4 Ų and an XLogP3 value of 3.6, which can influence its bioavailability and pharmacokinetic profile . Researchers can procure this compound from certified suppliers, with available purities of 90% and 95% . This product is designed for use by qualified chemical and life science professionals in controlled laboratory settings.

Properties

IUPAC Name

5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3OS/c1-23-16-19-8-12(17)14(20-16)15(22)21(11-6-7-11)9-10-4-2-3-5-13(10)18/h2-5,8,11H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIPNOCPAJIGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2F)C3CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide, identified by its CAS number 1090716-47-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The chemical structure of the compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₄H₁₃ClFN₃OS
Molecular Weight325.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound features a pyrimidine ring with a carboxamide functional group, which is crucial for its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Activity : Compounds with a pyrimidine backbone have been studied for their ability to inhibit cancer cell proliferation. The specific mechanisms often involve the inhibition of key signaling pathways such as PI3K and mTOR, which are vital for cancer cell survival and growth .
  • Anti-inflammatory Effects : Some derivatives have shown promise in treating inflammatory diseases by acting as inhibitors of p38 MAP kinase, a critical regulator in inflammatory responses .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the efficacy of pyrimidine derivatives, including related compounds, against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in melanoma and breast cancer models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Inflammation Models :
    • In an experimental model of rheumatoid arthritis, compounds similar to this compound were shown to reduce inflammatory markers significantly. This was attributed to their ability to inhibit TNF-alpha and IL-6 production .
  • Neuroprotective Effects :
    • Another research highlighted the neuroprotective potential of pyrimidine derivatives in models of nerve trauma and neuropathic pain. The compounds exhibited the ability to modulate neuroinflammatory responses and promote neuronal survival .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameBiological ActivityReference
Dilmapimodp38 MAP kinase inhibitor
TarloxotinibPan-HER kinase inhibitor
Other Pyrimidine DerivativesAnticancer, anti-inflammatory

This table illustrates that while various pyrimidine derivatives share similar mechanisms of action, the specific modifications in their structure can lead to diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Electronic Differences

The compound’s structural analogs share the pyrimidine backbone but differ in substituents, which critically alter physicochemical and biological properties. Below is a comparative analysis with three closely related derivatives:

Compound Name Substituents Key Features
5-Chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide - 5-Cl, 2-SMe, N-cyclopropyl, N-(2-fluorobenzyl) - Fluorine enhances electronegativity; cyclopropyl imposes steric hindrance.
5-Chloro-2-(isopropylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}pyrimidine-4-carboxamide - 5-Cl, 2-S-iPr, N-(sulfamoylphenyl) - Bulky isopropylsulfanyl group reduces solubility; sulfamoylphenyl enhances hydrogen-bonding potential.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 6-Me, 2-Ph, 4-NH-(2-fluorophenyl), 5-CH₂-NH-(4-methoxyphenyl) - Methoxy group improves lipophilicity; intramolecular N–H⋯N hydrogen bonding stabilizes conformation.

Conformational and Crystallographic Insights

  • Dihedral Angles: The title compound’s fluorophenylmethyl and cyclopropyl groups likely induce distinct dihedral angles compared to analogs. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 12.8° to 86.1°, influencing molecular packing and intermolecular interactions . The cyclopropyl group in the target compound may enforce a more planar conformation, reducing torsional strain.
  • Hydrogen Bonding: Unlike N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which forms C–H⋯O and C–H⋯π interactions, the target compound’s methylsulfanyl and carboxamide groups may prioritize hydrophobic interactions or halogen bonding (via Cl/F) .

Electronic Effects

  • Fluorine vs.
  • Sulfur Substituents : The methylsulfanyl (SMe) group offers moderate electron-donating capacity, contrasting with the isopropylsulfanyl (S-iPr) group in ’s compound, which may sterically hinder π-stacking interactions.

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